2-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)nicotinamide
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Overview
Description
2-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a methoxy group and an imidazole sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazole sulfonamide: This can be achieved by reacting 1-methyl-1H-imidazole with a sulfonyl chloride under basic conditions.
Attachment of the ethyl linker: This step involves the reaction of the imidazole sulfonamide with an ethylating agent.
Coupling with nicotinamide: The final step involves coupling the intermediate with 2-methoxy nicotinic acid or its derivatives under amide bond-forming conditions, such as using carbodiimide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
2-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biology: It can serve as a probe to study biological processes involving nicotinamide derivatives.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole sulfonamide moiety can mimic natural substrates or inhibitors, allowing the compound to modulate the activity of its targets. The nicotinamide core can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(2-(1H-imidazole-4-sulfonamido)ethyl)nicotinamide: Lacks the methyl group on the imidazole ring.
2-methoxy-N-(2-(1-methyl-1H-imidazole-4-carboxamido)ethyl)nicotinamide: Contains a carboxamide group instead of a sulfonamide.
Uniqueness
The presence of the 1-methyl-1H-imidazole-4-sulfonamido moiety in 2-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)nicotinamide provides unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can translate to specific biological activities and applications that are not observed with other derivatives.
Properties
IUPAC Name |
2-methoxy-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4S/c1-18-8-11(16-9-18)23(20,21)17-7-6-14-12(19)10-4-3-5-15-13(10)22-2/h3-5,8-9,17H,6-7H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZFQRAMZUFRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=C(N=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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